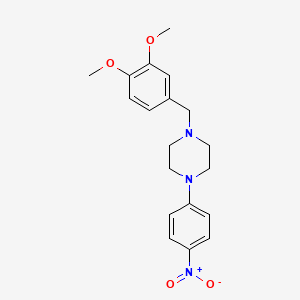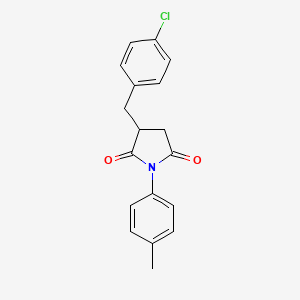
3-(2-bromophenoxy)-N-(tert-butyl)-1-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-bromophenoxy)-N-(tert-butyl)-1-propanamine, also known as BPP, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. BPP belongs to the class of beta-adrenergic receptor antagonists and has been studied for its potential use in treating a variety of medical conditions.
Mecanismo De Acción
3-(2-bromophenoxy)-N-(tert-butyl)-1-propanamine works by blocking the beta-adrenergic receptors, which reduces the activity of the sympathetic nervous system. This results in a decrease in heart rate, blood pressure, and cardiac output. 3-(2-bromophenoxy)-N-(tert-butyl)-1-propanamine also has anti-inflammatory properties and has been shown to inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
3-(2-bromophenoxy)-N-(tert-butyl)-1-propanamine has been shown to have a variety of biochemical and physiological effects. It reduces heart rate and blood pressure, which can be beneficial in treating hypertension and heart failure. 3-(2-bromophenoxy)-N-(tert-butyl)-1-propanamine also has anti-inflammatory properties and has been shown to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-bromophenoxy)-N-(tert-butyl)-1-propanamine has several advantages for lab experiments. It is relatively easy to synthesize and has been well-studied, which makes it a useful tool for researchers. However, 3-(2-bromophenoxy)-N-(tert-butyl)-1-propanamine also has some limitations. It can be difficult to obtain in large quantities, and its effects can vary depending on the dosage and administration method.
Direcciones Futuras
There are several potential future directions for research on 3-(2-bromophenoxy)-N-(tert-butyl)-1-propanamine. One area of interest is its potential use in treating cancer. Further studies are needed to determine the optimal dosage and administration method for 3-(2-bromophenoxy)-N-(tert-butyl)-1-propanamine in cancer treatment. Another area of interest is its potential use in treating other medical conditions such as hypertension and heart failure. Additional research is needed to determine the safety and efficacy of 3-(2-bromophenoxy)-N-(tert-butyl)-1-propanamine in these applications. Finally, further studies are needed to understand the mechanism of action of 3-(2-bromophenoxy)-N-(tert-butyl)-1-propanamine and its effects on the body.
Métodos De Síntesis
The synthesis of 3-(2-bromophenoxy)-N-(tert-butyl)-1-propanamine involves the reaction of 2-bromophenol with tert-butylamine and 1-bromo-3-chloropropane. The reaction is carried out in a solvent such as dichloromethane and requires careful monitoring of temperature and reaction time to ensure optimal yield.
Aplicaciones Científicas De Investigación
3-(2-bromophenoxy)-N-(tert-butyl)-1-propanamine has been studied for its potential use in treating various medical conditions such as hypertension, heart failure, and asthma. It acts as a beta-blocker by blocking the beta-adrenergic receptors, which reduces the activity of the sympathetic nervous system. 3-(2-bromophenoxy)-N-(tert-butyl)-1-propanamine has also been studied for its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
N-[3-(2-bromophenoxy)propyl]-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO/c1-13(2,3)15-9-6-10-16-12-8-5-4-7-11(12)14/h4-5,7-8,15H,6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGXBXKUZJBFMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCOC1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-bromophenoxy)propyl]-2-methylpropan-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]glycinamide](/img/structure/B4964259.png)
![5-{6-[(2,4-difluorophenyl)amino]-3-pyridazinyl}-2-ethylbenzenesulfonamide](/img/structure/B4964266.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-3-phenylbutanamide](/img/structure/B4964269.png)
![N-[2-{[(2-fluorophenoxy)acetyl]amino}-4-(2-thienyl)-1,3-thiazol-5-yl]benzamide](/img/structure/B4964270.png)
![3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B4964279.png)
![{3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B4964290.png)
![2-{[(4-methylphenyl)sulfonyl]methyl}-4-nitrophenol](/img/structure/B4964296.png)
![1-[(2,4-dichlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4964305.png)
![4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4964311.png)

![1-(2-methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B4964327.png)

![4-bromo-2-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4964341.png)